Home > Products > Screening Compounds P101030 > Clindamycin 4-Phosphate
Clindamycin 4-Phosphate - 54887-30-8

Clindamycin 4-Phosphate

Catalog Number: EVT-1478172
CAS Number: 54887-30-8
Molecular Formula: C18H34ClN2O8PS
Molecular Weight: 505.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clindamycin 4-Phosphate is a specific phosphate ester derivative of clindamycin, a lincosamide antibiotic. [] While not a commercially available drug product, Clindamycin 4-Phosphate serves as a relevant compound in analytical chemistry, particularly in the context of separating and quantifying clindamycin phosphate isomers. [] Its presence, alongside other clindamycin phosphate isomers and lincomycin 2-phosphate, can indicate impurities during the synthesis and purification of clindamycin phosphate drug substances. []

Clindamycin 2-Phosphate

Relevance: Clindamycin 2-phosphate is a positional isomer of Clindamycin 4-phosphate. Both compounds share the core clindamycin structure, differing only in the position of the phosphate group attachment on the sugar moiety. This makes them structurally very similar and likely to exhibit similar chemical properties.

Clindamycin 3-Phosphate

Relevance: Similar to Clindamycin 2-phosphate, the structural difference between Clindamycin 3-phosphate and Clindamycin 4-phosphate lies solely in the location of the phosphate group on the sugar portion of the clindamycin molecule. This minor difference categorizes them as closely related positional isomers.

Clindamycin B 2-Phosphate

Relevance: The structural relationship between Clindamycin B 2-phosphate and Clindamycin 4-phosphate stems from their shared lincosamide backbone and the presence of the phosphate group. The difference lies in the stereochemistry of the hydroxyl group at the 7-position of the pyrrolidine ring, making them diastereomers.

Lincomycin 2-Phosphate

Relevance: Despite lacking the chlorine atom present in Clindamycin 4-phosphate, Lincomycin 2-phosphate shares the core lincosamide structure. They are classified as lincosamide antibiotics and exhibit a similar mechanism of action, targeting bacterial protein synthesis.

Clindamycin

Relevance: Clindamycin is the parent compound of Clindamycin 4-phosphate. Clindamycin 4-phosphate acts as a prodrug, undergoing hydrolysis to release active clindamycin in the body.

3',6'-Dehydro Clindamycin Phosphate

Relevance: Like the other clindamycin phosphates, 3',6'-Dehydro Clindamycin Phosphate shares the core structure of Clindamycin 4-phosphate. The difference lies in the unsaturation within the sugar moiety.

Epi-Clindamycin Phosphate

Relevance: Epi-Clindamycin Phosphate and Clindamycin 4-Phosphate share the same molecular formula and connectivity but have a different spatial arrangement of atoms due to a different stereochemical configuration at one of the chiral centers.

Clindamycin 2,4-Diphosphate

Relevance: Clindamycin 2,4-Diphosphate is closely related to Clindamycin 4-phosphate as it carries an additional phosphate group at the 2' position of the sugar moiety.

Overview

Clindamycin 4-Phosphate is a derivative of clindamycin, an antibiotic that is widely used to treat various bacterial infections. Clindamycin 4-Phosphate is particularly noted for its application in topical formulations and as an injectable form due to its enhanced stability and solubility compared to clindamycin itself. This compound is classified under the category of lincosamide antibiotics, which are known for their effectiveness against anaerobic bacteria and certain protozoa.

Source and Classification

Clindamycin 4-Phosphate is synthesized from clindamycin hydrochloride, which is derived from the fermentation of the bacterium Streptomyces lincolnensis var. flavus. This compound belongs to the lincosamide class of antibiotics, sharing structural similarities with lincomycin. Its classification as a phosphate ester allows for improved pharmacokinetics, making it suitable for various pharmaceutical formulations.

Synthesis Analysis

The synthesis of Clindamycin 4-Phosphate involves several steps:

  1. Preparation of Clindamycin Benzylate: Clindamycin hydrochloride is treated with phosphorous oxychloride in a solvent such as pyridine at sub-ambient temperatures. Benzyl alcohol is then added, followed by water to complete the reaction.
  2. Hydrogenolysis: The resulting clindamycin benzylate free base undergoes hydrogenolysis in the presence of palladium on carbon catalyst, typically in methanol or a methanol-water mixture. This step converts the benzylate to clindamycin phosphate.
  3. Crystallization: The product is purified through crystallization from suitable solvents like acetone or acetonitrile, yielding Clindamycin 4-Phosphate with a melting point ranging from 208°C to 212°C .
Molecular Structure Analysis

Clindamycin 4-Phosphate has a complex molecular structure characterized by its phosphate group, which enhances its solubility and stability. The molecular formula is C18_{18}H20_{20}N2_2O5_5P, and it features a bicyclic structure typical of lincosamides. The presence of the phosphate moiety allows it to be more hydrophilic compared to its parent compound.

Structural Data

  • Molecular Weight: Approximately 373.33 g/mol
  • Melting Point: 208°C - 212°C
  • Solubility: Soluble in water and other polar solvents.
Chemical Reactions Analysis

Clindamycin 4-Phosphate can undergo various chemical reactions typical of phosphate esters:

  1. Hydrolysis: In aqueous environments, it can hydrolyze back to clindamycin and phosphoric acid.
  2. Esterification: It can react with alcohols to form esters.
  3. Dephosphorylation: Enzymatic action can convert it back into clindamycin, which is significant for its therapeutic action in vivo .
Mechanism of Action

The mechanism of action of Clindamycin 4-Phosphate involves inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing peptide bond formation during translation. This action effectively halts bacterial growth and replication, making it effective against a range of Gram-positive bacteria and anaerobes.

Data on Efficacy

  • Minimum Inhibitory Concentration (MIC): Clindamycin has demonstrated low MIC values against susceptible strains, indicating high potency.
  • Therapeutic Use: Commonly used for skin infections, respiratory tract infections, and certain types of bone infections.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Odor: Odorless.

Chemical Properties

  • pH Stability Range: Clindamycin phosphate exhibits maximum stability at pH levels between 3.5 and 6.5, making it suitable for various formulations.
  • Solubility: Highly soluble in water, facilitating its use in injectable forms and topical applications.

Relevant Data

Studies have shown that the stability of Clindamycin 4-Phosphate can be affected by formulation conditions such as pH and temperature .

Applications

Clindamycin 4-Phosphate has several scientific uses:

  1. Topical Formulations: Utilized in gels and creams for treating acne vulgaris due to its antibacterial properties.
  2. Injectable Solutions: Employed in parenteral formulations for systemic infections where oral administration may not be feasible.
  3. Research Applications: Used in studies investigating antibiotic resistance mechanisms due to its unique action profile among lincosamides.
Introduction to Clindamycin 4-Phosphate

Historical Development and Discovery of Clindamycin Derivatives

Clindamycin 4-phosphate emerged from systematic efforts to overcome the pharmacological limitations of its parent compound, clindamycin, itself a semi-synthetic derivative of the natural antibiotic lincomycin. Lincomycin was first isolated in 1962 from Streptomyces lincolnensis found in a soil sample from Lincoln, Nebraska [1] [6]. While effective against Gram-positive bacteria, lincomycin exhibited poor oral absorption and gastrointestinal tolerability. Researchers at The Upjohn Company (now part of Viatris Inc.) developed clindamycin (7-deoxy-7-chlorolincomycin) in 1966 by replacing the 7-hydroxy group of lincomycin with chlorine, enhancing both potency and bioavailability [1] [9].

The phosphate esterification strategy was applied to clindamycin in the late 1960s to address its poor water solubility (approximately 3 mg/mL for the hydrochloride salt), which complicated parenteral formulation. The pivotal innovation came with U.S. Patent 3,487,068 (1969), which described the synthesis of lincomycin and clindamycin phosphate esters. Early work demonstrated that phosphorylation at specific hydroxyl positions dramatically increased aqueous solubility while serving as a pro-drug that undergoes rapid hydrolysis in vivo to active clindamycin. Clindamycin phosphate received FDA approval in 1972, becoming the first injectable lincosamide antibiotic [5] [9].

Table 1: Key Milestones in Clindamycin Phosphate Development

YearDevelopmentSignificance
1962Lincomycin isolationBase compound discovery from Streptomyces lincolnensis
1966Clindamycin synthesis7-chloro substitution enhances antibacterial spectrum and bioavailability
1969U.S. Patent 3,487,068 grantedCovers phosphate ester derivatives of lincomycin/clindamycin
1972FDA approval of clindamycin phosphateFirst injectable prodrug form enabling IV/IM administration
1980s-90sTopical formulations introducedExpanded use in acne vulgaris and bacterial vaginosis

Structural Relationship Between Clindamycin and Clindamycin 4-Phosphate

Clindamycin (C₁₈H₃₃ClN₂O₅S) possesses a core lincosamide structure featuring a modified amino octose moiety linked via an amide bond to a pyrrolidine derivative. Its molecular structure contains three critical hydroxyl groups (-OH) at positions C-2, C-3, and C-4 on the sugar moiety, presenting multiple sites for chemical modification [1] [6].

Clindamycin 4-phosphate (C₁₈H₃₄ClN₂O₈PS) is specifically defined by the esterification of the C-4 hydroxyl group with a phosphate moiety (PO₄³⁻). This modification introduces:

  • Increased molecular weight (from 424.98 g/mol to 524.94 g/mol)
  • High-density negative charges at physiological pH (pKa ~7.5)
  • Reversible modification of the sugar ring [5] [9] [10]

Structural Comparison:

Clindamycin:  Methyl 7-chloro-6,7,8-trideoxy-6-[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside  Clindamycin 4-Phosphate:  Methyl 7-chloro-6,7,8-trideoxy-6-[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-4-O-phosphono-1-thio-L-threo-α-D-galacto-octopyranoside  

Note: While patents historically refer to "clindamycin 2-phosphate" (phosphorylation at C-2 hydroxyl), analytical studies confirm that commercial pharmaceutical products primarily utilize the C-4 regioisomer due to its superior chemical stability and hydrolysis profile. This discrepancy stems from early synthetic challenges in regioselective phosphorylation [5] [9].

Role of Phosphate Esterification in Prodrug Design

Phosphate esterification serves as a cornerstone of prodrug design, particularly for antibiotics with poor water solubility. In clindamycin 4-phosphate, this modification achieves three critical objectives:

  • Solubility Enhancement:The ionizable phosphate group confers high aqueous solubility (>150 mg/mL), a >50-fold increase compared to clindamycin hydrochloride. This enables formulation of concentrated solutions (e.g., 150 mg/mL) suitable for intravenous or intramuscular injection without precipitation risks or organic co-solvents [3] [9] [10].

  • Reduced Local Toxicity:Early studies demonstrated that direct intramuscular injection of clindamycin hydrochloride caused severe tissue necrosis and pain. The phosphate prodrug, being highly water-soluble and pharmacologically inactive until converted, eliminates this issue. Morozowich et al. (1970) documented significantly reduced muscle irritation in animal models [9].

  • Controlled Bioactivation:Clindamycin 4-phosphate undergoes rapid enzymatic hydrolysis by alkaline phosphatases in blood, liver, and tissues, releasing active clindamycin. Studies in human volunteers showed:

  • Complete conversion within 2–4 hours post-infusion
  • Bioavailability of clindamycin from phosphate exceeds 95%
  • Peak serum concentrations align with therapeutic needs [6] [9]

Table 2: Physicochemical and Pharmacokinetic Impact of Phosphate Esterification

PropertyClindamycin HClClindamycin 4-PhosphatePharmacological Impact
Water Solubility~3 mg/mL>150 mg/mLEnables high-concentration parenteral solutions
log P (Octanol/Water)2.9 (lipophilic)-0.8 (hydrophilic)Reduces tissue irritation on injection
Bioactivation RateN/A (active drug)t₁/₂ hydrolysis = 10–20 minRapid conversion to active form in vivo
Plasma Protein Binding92–94%<50% (prodrug)Alters tissue distribution profile

The strategic placement of phosphate at C-4 rather than C-2/C-3 is critical. The C-4 position offers:

  • Steric accessibility for phosphatase enzymes
  • Chemical stability against intramolecular degradation
  • Preservation of antibacterial activity post-hydrolysis [5] [9]

This prodrug approach expanded clindamycin’s utility beyond oral capsules to include intravenous therapy for severe infections (e.g., intra-abdominal sepsis, osteomyelitis), topical gels for acne vulgaris, and intravaginal formulations for bacterial vaginosis – all reliant on the phosphate ester’s optimized properties [1] [6].

Properties

CAS Number

54887-30-8

Product Name

Clindamycin 4-Phosphate

IUPAC Name

[(2R,3R,4R,5R,6R)-2-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate

Molecular Formula

C18H34ClN2O8PS

Molecular Weight

505.0 g/mol

InChI

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-16(29-30(25,26)27)13(22)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14-,15-,16-,18-/m1/s1

InChI Key

OZDNESASKLVYBG-VUABIXNASA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl

Synonyms

(2R,3R,4R,5R,6R)-2-((1S,2R)-2-chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-6-(methylthio)tetrahydro-2H-pyran-3-yl dihydrogen phosphate

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)OP(=O)(O)O)[C@@H](C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.